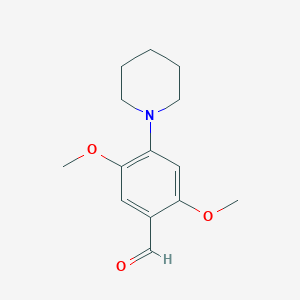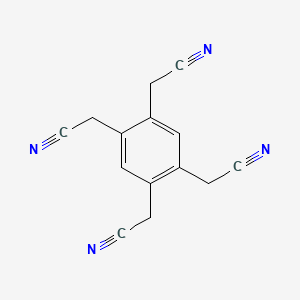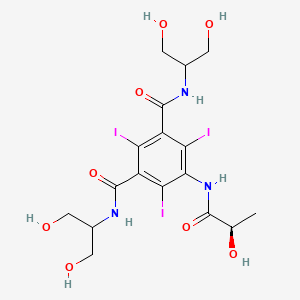
2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde
Overview
Description
“2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C14H19NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde” consists of a benzaldehyde group substituted with two methoxy groups and one piperidin-1-yl group . The exact 3D structure is not provided in the search results.Scientific Research Applications
Synthesis of Anticancer Flavonoids
2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde derivatives have been studied as key intermediates in the synthesis of cyclin-dependent kinase (CDK) inhibitors. A new method involving the chalcone route has shown improved yield, supporting further research into new anticancer flavonoids (Li et al., 2008).
Cytotoxicity Studies
This compound has been utilized as a starting material for synthesizing amorfrutins A and B. Its derivative showed promising cytotoxicity for human tumor cell lines, suggesting potential in cancer treatment research (Brandes et al., 2020).
Chemical Synthesis and Characterization
The synthesis of 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde has been achieved via condensation reaction, providing a basis for further chemical studies and applications (X. Bin, 2012).
Polymer Sensors for Fluoride Detection
(S)-binaphthalene-based polymer sensors synthesized using derivatives of 2,5-dimethoxy-4-piperidin-1-yl-benzaldehyde have shown significant fluorescence enhancement upon the addition of fluoride, indicating their potential use in environmental monitoring and analysis (Li et al., 2014).
Catalyst in Arylation of Aldehydes
2-Piperidino-1,2,2-triphenylethanol, a related compound, has been reported as an effective catalyst in the arylation of aldehydes, demonstrating the utility of similar structures in synthetic organic chemistry (Fontes et al., 2004).
Synthesis of Calcium Channel-Blocking Agents
Derivatives have been synthesized and studied for their potential as calcium channel-blocking agents, indicating their relevance in pharmacological research (Nitta et al., 1992).
Polymerization Studies
Research on the copolymerization of dimethyl, dimethoxy, and halogen ring-substituted cyanophenylacrylates with styrene, involving derivatives of 2,5-dimethoxy-4-piperidin-1-yl-benzaldehyde, has been conducted. This provides insights into the synthesis of novel polymers with potential applications in materials science (Pérez et al., 2022).
Synthesis and Optical Studies
The compound has been used in the synthesis of metal complexes for optical studies. These studies provide valuable information on the optical properties of these complexes, which could have applications in materials science and photonics (Mekkey et al., 2020).
Oxidation Studies
Studies on the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in an aqueous acetic acid medium, including derivatives of 2,5-dimethoxy-4-piperidin-1-yl-benzaldehyde, have been conducted. These findings are significant for understanding the chemical behavior and reaction mechanisms of these compounds (Malik et al., 2016).
Synthesis of Anti-Acetylcholinesterase Inhibitors
Research into the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, a related compound, as an anti-acetylcholinesterase inhibitor, shows the potential therapeutic applications of derivatives in neurodegenerative diseases treatment (Sugimoto et al., 1995).
Antimicrobial Agent Synthesis
Derivatives of 2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde have been synthesized and evaluated as potential antimicrobial agents, showing promising antibacterial and antifungal activity. This indicates their potential use in developing new antimicrobial drugs (Patel et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2,5-dimethoxy-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-12(15-6-4-3-5-7-15)14(18-2)8-11(13)10-16/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMQHGSMWOQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)
![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)





